EF-5 - 152721-37-4

EF-5

Catalog Number: EVT-267181
CAS Number: 152721-37-4
Molecular Formula: C8H7F5N4O3
Molecular Weight: 302.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EF5 is a fluorinated derivative of the 2-nitroimidazole etanidazole. EF5 is effective in accessing oxygen levels in tumor tissue through its adduct formation to intracellular macromolecules in the absence of oxygen. Reduction of this agent is carried out by a diverse group of enzymes in the cytoplasm, microsomes and mitochondria. Tissue hypoxia detection via EF5 has been reported in several cancers, including squamous cell carcinoma of the cervix and the head and neck, and in sarcoma.
Synthesis Analysis

The synthesis of EF-5 involves several steps, including the preparation of its precursors and the final labeling with fluorine-18 for PET imaging. The most notable method includes:

  1. Precursor Preparation: The precursor 2-(2-nitro-1[H]-imidazol-1-yl)-N-(2,3,3-trifluoroallyl)-acetamide is synthesized first.
  2. Fluorination: The electrophilic fluorination is performed using fluorine gas (18F^{18}F) in trifluoroacetic acid, yielding a product with over 10% yield . This method optimizes the labeling of polyfluorinated molecules, enhancing their stability and lipophilicity.
  3. Purification: Post-synthesis purification is critical to isolate the labeled compound from by-products and unreacted materials .

This synthetic pathway allows for high specific activity and minimal metabolism during biodistribution studies.

Molecular Structure Analysis

The molecular structure of EF-5 features a nitroimidazole core that is crucial for its biological activity. Key characteristics include:

  • Functional Groups: The presence of a nitro group (-NO2) contributes to its bioreductive properties, while the pentafluoropropyl group enhances lipophilicity.
  • Molecular Formula: C8_{8}H8_{8}F5_{5}N3_{3}O2_{2}.
  • Molecular Weight: Approximately 263.16 g/mol.

The structure facilitates the formation of covalent adducts with cellular macromolecules under hypoxic conditions, which is essential for its application in tumor imaging .

Chemical Reactions Analysis

EF-5 undergoes bioreductive metabolism primarily in hypoxic conditions. The key reactions include:

  1. Reduction Reaction: In low oxygen environments, EF-5 is reduced to form reactive intermediates that can bind covalently to biomolecules within hypoxic cells .
  2. Adduct Formation: These intermediates form stable adducts with proteins and DNA, allowing for the identification of hypoxic regions through subsequent immunohistochemical analysis.

The rate of these reactions is inversely proportional to the partial pressure of oxygen (pO2pO_2), making it a reliable marker for hypoxia .

Mechanism of Action

The mechanism of action of EF-5 involves its selective accumulation in hypoxic tissues:

  1. Hypoxia Selectivity: Under low oxygen conditions, EF-5 is preferentially reduced by nitroreductase enzymes present in hypoxic cells.
  2. Covalent Binding: The reduced form binds to cellular macromolecules, leading to the formation of stable adducts that can be detected using specific antibodies or imaging techniques .
  3. Imaging Application: This mechanism allows EF-5 to serve as a tracer in PET imaging, providing insights into tumor microenvironments and guiding therapeutic decisions.
Physical and Chemical Properties Analysis

EF-5 exhibits several notable physical and chemical properties:

  • Solubility: Highly lipophilic due to its pentafluoropropyl group, facilitating cell membrane penetration.
  • Stability: Chemically stable under physiological conditions with a plasma half-life of approximately 12 hours .
  • Biodistribution: Studies show uniform distribution across various tissues with renal excretion predominating .

These properties enhance its utility as a hypoxia marker in both research and clinical applications.

Applications

EF-5 has significant applications in various scientific fields:

  1. Tumor Hypoxia Imaging: Utilized extensively in oncology to identify hypoxic regions within tumors, which are often associated with aggressive disease behavior and treatment resistance .
  2. Research Tool: Employed in preclinical studies to investigate tumor biology and the effects of therapies on tumor microenvironments.
  3. Therapeutic Monitoring: Assists in evaluating the efficacy of treatments targeting hypoxic tumor cells by monitoring changes in EF-5 binding over time.
Biochemical Mechanisms of EF5 Hypoxia Selectivity

Molecular Basis of Hypoxia-Specific Binding Dynamics

EF5 (2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)-acetamide) is a pentafluorinated derivative of etanidazole engineered for selective accumulation in hypoxic tissues. Its hypoxia selectivity originates from the nitroimidazole moiety, which undergoes oxygen-dependent electron reduction. Under normoxia (physiological O₂ > 5–10 mmHg), oxygen acts as an electron scavenger, rapidly re-oxidizing the nitro radical anion intermediate (EF5•⁻), preventing further reduction. In hypoxia (<1.5 mmHg O₂), electron scavenging is inefficient, allowing progressive reduction to highly reactive species [1] [5] [6]. The electron affinity of the nitro group is quantified by its one-electron reduction potential (E₁ = −389 mV), optimized to ensure reduction occurs only below specific O₂ thresholds [5] [9]. EF5’s lipophilicity (log P = 0.45) enables rapid diffusion across cell membranes, ensuring uniform tissue distribution without transporter dependence [6] [9].

Table 1: Oxygen Dependence of EF5 Binding

O₂ Level (mmHg)DescriptionEF5 Binding Rate (% of Maximum)
76Normoxia1%
19Mild Hypoxia3%
3.8Moderate Hypoxia10%
0.76Severe Hypoxia30%
0.0Anoxia100%

Data derived from cellular metabolism studies under controlled O₂ tensions [5].

Reductive Metabolism Pathways in Low-Oxygen Microenvironments

The bioactivation of EF5 is governed by a cascade of nitroreduction reactions catalyzed by intracellular reductases. The primary enzymes identified include NADPH:cytochrome P450 oxidoreductase (CYPOR) and mitochondrial electron transport chain components. Reduction proceeds via a three-step process:

  • One-electron reduction: Forms the nitro radical anion (EF5•⁻), reversible under normoxia.
  • Two-electron reduction: Generates nitroso (EF5-NO) and hydroxylamine (EF5-NHOH) intermediates.
  • Four-electron reduction: Yields the amine (EF5-NH₂), though this is rare in vivo [4] [7].

The kinetics of reduction are oxygen-dependent. At O₂ < 0.76 mmHg, reduction rates increase 50-fold compared to mild hypoxia (19 mmHg) [5]. CYPOR overexpression in tumors (e.g., HCT116 xenografts) correlates with 2–4-fold higher EF5 binding, confirming its role in bioreduction [8] [10]. Crucially, hypoxic cells maintain reductase activity despite metabolic quiescence, enabling EF5 activation even in non-proliferating regions [4] [10].

Table 2: Key Enzymes in EF5 Reductive Metabolism

EnzymeSubcellular LocationRole in EF5 Activation
NADPH:CYPOREndoplasmic reticulumPrimary 1e⁻ reduction; rate-limiting
Cytochrome b₅ reductaseCytoplasm, mitochondria2e⁻ reduction to hydroxylamine
Xanthine oxidasePeroxisomesMinor contributor to 1e⁻ reduction

Enzymatic pathways validated via inhibitor studies and genetic overexpression models [4] [8] [10].

Covalent Adduct Formation Mechanisms with Cellular Macromolecules

Irreversible binding of EF5 to cellular macromolecules is the hallmark of its hypoxia detection. The hydroxylamine intermediate (EF5-NHOH) reacts with nucleophilic residues in proteins, DNA, and RNA. Primary targets include:

  • Protein thiol groups (e.g., cysteine in glutathione or albumin).
  • Amino groups (e.g., lysine side chains).
  • DNA bases (e.g., guanine N7 positions) [1] [4] [9].

Adduct formation follows second-order kinetics, with binding rates proportional to hypoxia severity. For instance, at anoxia (0 mmHg), binding reaches 150 attomoles/cell/hour, while moderate hypoxia (3.8 mmHg) yields 15 attomoles/cell/hour [5]. Adducts are stable for >24 hours, enabling delayed detection. Immunohistochemical validation uses monoclonal antibodies (e.g., ELK3-51) conjugated to fluorophores like Cy3 or Cy5. These antibodies bind specifically to EF5 adducts without cross-reactivity to native cellular components [1] [4] [9].

In tumors, EF5 adducts spatially colocalize with hypoxia markers (e.g., HIF-1α) and anti-correlate with perfusion dyes (Hoechst 33342). Autoradiography in H460, PC3, and HCT116 xenografts confirms adduct distribution heterogeneity, with binding intensity ratios (tumor:muscle) ranging from 1.71–2.51 [1]. Crucially, adducts serve as quantitative proxies for pO₂, with binding intensity calibratable to oxygen levels via in vitro oxygen gradient systems [5] [9].

Table 3: Compound Summary: EF5

PropertyValue
Chemical Name2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide
CAS Number152721-37-4
Molecular FormulaC₈H₇F₅N₄O₃
Molecular Weight302.16 g/mol
MechanismHypoxia-selective nitroreduction and covalent adduct formation
Primary UseHypoxia detection in preclinical and clinical research
Key Validation ModelsHCT116, PC3, H460 xenografts; neonatal hypoxia-ischemia rat models

Structural and functional summary [6] [8] [9].

Properties

CAS Number

152721-37-4

Product Name

EF-5

IUPAC Name

2-(2-nitroimidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide

Molecular Formula

C8H7F5N4O3

Molecular Weight

302.16 g/mol

InChI

InChI=1S/C8H7F5N4O3/c9-7(10,8(11,12)13)4-15-5(18)3-16-2-1-14-6(16)17(19)20/h1-2H,3-4H2,(H,15,18)

InChI Key

JGGDSDPOPRWSCX-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)(F)F

Solubility

Soluble in DMSO

Synonyms

2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide
2-nitroimidazole EF5
compound EF5
EF5 compound

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.